N-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)acetamide
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Overview
Description
N-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)acetamide: is an organic compound with the chemical formula C6H10N4O2 . . This compound is characterized by its colorless crystalline or white crystalline powder form, and it is soluble in hot water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammonia Cyanic Acid and Urea Reaction: Ammonia cyanic acid and urea react under acid or alkali catalysis to form N-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)acetamide.
Pyrolysis of Urea Amine: Urea amine undergoes pyrolysis at high temperatures to yield the compound.
Industrial Production Methods:
Ammonia Cyanic Acid and Urea Reaction: This method involves the reaction of ammonia cyanic acid and urea in the presence of acid or alkali catalysts.
Pyrolysis of Urea Amine: This method involves the high-temperature pyrolysis of urea amine.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products:
Oxidation Products: Oxidation typically yields higher oxidation state compounds.
Reduction Products: Reduction yields lower oxidation state compounds.
Substitution Products: Substitution reactions yield various substituted derivatives of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
- N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide
- 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine
Uniqueness:
Properties
CAS No. |
89730-66-5 |
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Molecular Formula |
C6H8N4O2 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
N-(3-methyl-5-oxo-4H-1,2,4-triazin-6-yl)acetamide |
InChI |
InChI=1S/C6H8N4O2/c1-3-7-6(12)5(10-9-3)8-4(2)11/h1-2H3,(H,7,9,12)(H,8,10,11) |
InChI Key |
FTATVLNARPJMAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C(=O)N1)NC(=O)C |
Origin of Product |
United States |
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